molecular formula C16H17N3O3S B5541294 METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE

METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B5541294
M. Wt: 331.4 g/mol
InChI Key: BZGMFGOFHNZJAZ-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE is an anthranilic acid derivative characterized by a pyrimidine ring substituted with methyl groups at the 4- and 6-positions, linked via a sulfanyl acetamido bridge to a methyl benzoate moiety. This structure places it within a broader class of compounds studied for agrochemical applications, particularly herbicides, due to structural similarities to sulfonylurea and sulfonamide derivatives .

Properties

IUPAC Name

methyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-8-11(2)18-16(17-10)23-9-14(20)19-13-7-5-4-6-12(13)15(21)22-3/h4-8H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGMFGOFHNZJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 2-amino benzoate under specific conditions to yield the final product. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoate involves the inhibition of the enzyme acetolactate synthase (ALS). This enzyme is crucial for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, the compound effectively halts cell division and growth in plants, leading to their eventual death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound shares a pyrimidine-benzoate backbone with several herbicides but differs in substituents and functional groups. Key comparisons include:

Compound Name Pyrimidine Substituents Functional Group Primary Use
METHYL 2-{2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE 4,6-dimethyl Sulfanyl acetamido Inferred herbicide
Sulfometuron methyl ester 4,6-dimethyl Sulfonyl urea Herbicide (ALS inhibitor)
Bensulfuron methyl ester 4,6-dimethoxy Sulfonyl urea Herbicide (rice fields)
Primisulfuron-methyl 4,6-bis(difluoromethoxy) Sulfonyl urea Herbicide (corn crops)

Key Observations:

  • Sulfanyl vs. Sulfonyl Groups: The target compound’s sulfanyl group (C–S–C) contrasts with the sulfonyl urea (SO₂–N–CO–N) groups in sulfometuron, bensulfuron, and primisulfuron. Sulfonyl ureas inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.
  • Substituent Effects: Electron-donating methyl groups (target compound) versus electron-withdrawing substituents (e.g., dimethoxy or difluoromethoxy in bensulfuron and primisulfuron) influence electronic distribution. Difluoromethoxy groups in primisulfuron enhance electrophilicity, improving ALS binding affinity and herbicidal potency . Methyl groups may reduce ALS inhibition efficacy but could improve environmental stability or soil adsorption.

Biological Activity

Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate, with the molecular formula C15H16N4O5SC_{15}H_{16}N_{4}O_{5}S and a molecular weight of approximately 364.38 g/mol. Its structure features a benzoate moiety linked to a sulfanyl group derived from a pyrimidine ring, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Activity

Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine can inhibit bacterial growth effectively. Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting pathogens like Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Methyl 2-{2-[(4,6-Dimethylpyrimidin-2-Yl)Sulfany]Acetamido}Benzoate

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. The presence of the pyrimidine ring is known to enhance interactions with DNA and RNA, potentially leading to apoptosis in cancer cells. In vitro studies have shown that Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate can induce cell death in several cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (approximately 70% at a concentration of 50 µM). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

The biological activity of Methyl 2-{2-[(4,6-dimethylpyrimidin-2-yl)sulfany]acetamido}benzoate can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding: It has been suggested that it can bind to specific receptors involved in cellular signaling pathways, disrupting normal cellular functions.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrimidine ring significantly influence the biological activity of the compound. For example:

  • Substitution at Position 4: Enhances antimicrobial activity.
  • Dimethyl Substituents: Increase lipophilicity, improving membrane penetration and bioavailability.

Table 2: SAR Insights for Methyl 2-{2-[(4,6-Dimethylpyrimidin-2-Yl)Sulfany]Acetamido}Benzoate

ModificationEffect on ActivityComments
Dimethyl at C4Increased antimicrobialEnhances binding affinity
Acetamido GroupEnhanced anticancerFacilitates interaction with DNA

Q & A

Q. Key Reaction Conditions :

StepSolventTemperatureCatalyst/PromoterYield Range
1EthanolRefluxNone70-85%
2DMFRTEDCI/HOBt60-75%

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent-Free Mechanochemical Synthesis : Grinding reactants in an agate mortar (e.g., 2-aminobenzoate derivatives with aldehydes) reduces solvent waste and improves reaction efficiency .
  • Catalyst Screening : Testing alternatives to EDCI/HOBt, such as DCC (dicyclohexylcarbodiimide), to reduce side reactions.
  • Temperature Control : Reflux in ethanol (Step 1) ensures complete dissolution of the pyrimidine-thiol intermediate, while maintaining RT in Step 2 prevents decomposition of sensitive groups.
  • TLC Monitoring : Use Chloroform:Methanol (7:3) to track reaction progress and identify unreacted starting materials .

Q. Common Pitfalls :

  • Side reactions due to residual moisture (use anhydrous solvents).
  • Incomplete coupling due to steric hindrance (optimize molar ratios).

Basic: What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • TLC : Initial screening with Chloroform:Methanol (7:3) to verify reaction completion .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.5–2.7 ppm (pyrimidine methyl groups), δ 3.8–4.2 ppm (ester methyl), and δ 7.2–8.1 ppm (aromatic protons) confirm structural integrity .
    • ¹³C NMR : Carbonyl signals (C=O) at ~170 ppm for the ester and amide groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 375.12) .

Advanced: How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Target-Specific Assays : Conduct enzyme inhibition studies (e.g., against dihydrofolate reductase for antimicrobial activity) and compare IC₅₀ values across studies .
  • Structural Modifications : Synthesize analogs to isolate functional group contributions (e.g., replacing the pyrimidine ring with triazole to assess anticancer specificity) .
  • Data Normalization : Account for variations in assay conditions (e.g., cell line specificity, incubation time) when comparing results.

Q. Example Comparison :

StudyBiological ActivityAssay SystemKey Finding
A AnticancerMCF-7 cellsIC₅₀ = 12 μM
B AntimicrobialE. coliMIC = 25 μM

Basic: What are the potential biological targets of this compound?

Methodological Answer:

  • Enzyme Inhibition : The pyrimidine and sulfanyl groups enable binding to active sites of enzymes like thymidylate synthase (anticancer) or β-lactamase (antimicrobial) .
  • Receptor Interactions : The benzoate ester may enhance membrane permeability, targeting intracellular receptors (e.g., estrogen receptors in hormone-dependent cancers).

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications :

  • Replace the pyrimidine ring with triazole or oxadiazole to assess heterocycle impact .
  • Vary substituents on the benzoate (e.g., nitro, methoxy) to study electronic effects.

Bioisosteric Replacement : Swap the sulfanyl group with sulfonyl or selenyl to evaluate toxicity and potency.

Pharmacokinetic Profiling : Measure logP (lipophilicity) and solubility to correlate structural changes with bioavailability.

Q. Common Byproducts :

ByproductSourceMitigation Strategy
SulfoxideOxidation of sulfanyl groupUse degassed solvents
Ester hydrolysisMoisture in DMFDry solvents over molecular sieves

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